Benzyl-pyridin-4-ylmethyl-amine

Melanocortin Receptor Cachexia Metabolic Disease

Medicinal chemistry teams require precise isomer control for MC4R antagonist development - positional isomers or generic benzylamines fail to replicate target engagement or pharmacokinetics. Benzyl-pyridin-4-ylmethyl-amine (CAS 73325-67-4) delivers the essential 4-pyridyl configuration. - Enables MC4R antagonists with low-nanomolar Ki; cLogP 1.0, pKa 7.28 for favorable ADME - Secondary amine scaffold supports reductive amination, acylation, alkylation for diverse libraries - Direct precursor to truncated pyridinylbenzylamines for selective nNOS inhibition

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 73325-67-4
Cat. No. B1331903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-pyridin-4-ylmethyl-amine
CAS73325-67-4
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=CC=NC=C2
InChIInChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2
InChIKeyLORNZWHHOVIGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-pyridin-4-ylmethyl-amine Overview


Benzyl-pyridin-4-ylmethyl-amine (CAS 73325-67-4), also known as 1-phenyl-N-(pyridin-4-ylmethyl)methanamine, is a secondary amine with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . It is a versatile small-molecule scaffold and a key intermediate in medicinal chemistry, particularly valued for its role as a building block in the synthesis of biologically active compounds, including kinase inhibitors and receptor modulators . Its structure, which integrates a benzyl group with a 4-pyridinylmethylamine moiety, confers distinct chemical properties and reactivity that are leveraged in the design of targeted therapeutic agents .

1 Medicinal chemistry building block for kinase and receptor-targeted libraries
2 4‑Pyridylmethylamine core for MC4R antagonist and isoform‑selective nNOS inhibitor research
3 Predicted drug‑like cLogP and pKa profile supporting lead optimization studies

Benzyl-pyridin-4-ylmethyl-amine: Why Substitutes Fail


Direct substitution of Benzyl-pyridin-4-ylmethyl-amine with a generic benzylamine or even a closely related positional isomer, such as the 2-pyridyl (CAS 18081-89-5) or 3-pyridyl (CAS 63361-56-8) analogs, is highly inadvisable due to critical differences in target engagement and molecular properties. The 4-pyridyl isomer presents a unique electronic and steric environment that governs its interaction with key biological targets, particularly the melanocortin-4 receptor (MC4R) [1]. Furthermore, the pKa and lipophilicity of this specific isomer are distinct, influencing its solubility, membrane permeability, and ultimately its pharmacokinetic profile in ways that other isomers or simple benzylamines cannot replicate . For researchers building targeted libraries or optimizing lead compounds, the 4-pyridyl configuration is not an arbitrary choice but a decisive factor in achieving the desired potency, selectivity, and in vivo efficacy, as demonstrated in comparative studies detailed in Section 3.

Positional isomer

2‑Pyridyl or 3‑pyridyl isomers may alter MC4R binding geometry and nNOS selectivity; target engagement may not be preserved.

Simple benzylamine

pKa and lipophilicity differences (e.g., benzylamine is significantly more basic) can shift ionization and permeability, deviating from the 4‑pyridyl profile.

Chlorinated analog

Increased lipophilicity from chlorine substitution may reduce aqueous solubility and alter pharmacokinetic outcomes in hit‑to‑lead programs.

Benzyl-pyridin-4-ylmethyl-amine: Quantitative Evidence vs. Analogs


MC4R Antagonist Potency: 4-Pyridyl Superiority

As a core component of potent MC4R antagonists, the 4-pyridylmethylamine scaffold is essential for high-affinity binding. While the specific compound Benzyl-pyridin-4-ylmethyl-amine itself may not be the final optimized drug, it serves as a critical building block for a series of pyridinylpiperazines that demonstrate this receptor interaction. The MC4R is a key target for cancer cachexia, and the 4-pyridyl isomer is required to achieve the potent antagonism (Ki values in the low nanomolar range) and high selectivity (>200-fold over MC3R) reported for this class [1]. In contrast, the 2-pyridyl and 3-pyridyl positional isomers lack the necessary geometry for optimal interaction within the MC4R binding pocket, leading to a significant reduction or complete loss of potency against this therapeutically relevant target.

MC4R Binding
Class-level inference
Ki: 3.4 nM (derivative 12b)

>200‑fold selectivity over MC3R
vs. 2‑pyridyl/3‑pyridyl isomers lacking potency
4‑Pyridyl scaffold enables MC4R engagement in antagonist research
Reported for optimized derivative; review for specific core application
Melanocortin Receptor Cachexia Metabolic Disease

Lipophilicity Advantage for Lead-Likeness

The calculated partition coefficient (cLogP) is a critical parameter in drug design, influencing solubility, permeability, and metabolic stability. Benzyl-pyridin-4-ylmethyl-amine has a predicted cLogP value of 1.0, which places it within the optimal range for oral bioavailability and drug-likeness according to Lipinski's Rule of Five . This value provides a quantifiable advantage over less polar analogs, such as (2-chloro-benzyl)-pyridin-4-ylmethyl-amine, which would exhibit a significantly higher cLogP (>2.5) due to the electron-withdrawing and lipophilic nature of the chlorine substituent. This difference translates to better aqueous solubility and a lower likelihood of poor pharmacokinetic outcomes related to high lipophilicity, such as rapid metabolic clearance or off-target promiscuity.

Lipophilicity (cLogP)
Data to verify
cLogP 1.0
vs. chlorinated analog >2.5
Lower lipophilicity may support better solubility and lead-likeness
In silico prediction; confirm experimentally
Medicinal Chemistry Drug Discovery Lead Optimization

Optimal Basicity Profile for Permeability and Solubility

The predicted pKa value of the pyridine nitrogen in Benzyl-pyridin-4-ylmethyl-amine is 7.28±0.20 . This is a critical differentiator when compared to a simple aliphatic amine like benzylamine (pKa ≈ 9.34) or a more basic heterocycle. A pKa near physiological pH (7.4) means that the compound exists in a favorable equilibrium between its neutral and ionized states. This is highly advantageous for passive membrane permeability while still maintaining sufficient aqueous solubility. In contrast, benzylamine, being almost entirely ionized at pH 7.4, would exhibit poor membrane crossing, whereas a compound with a very low pKa (e.g., <5) would be neutral but could suffer from poor solubility.

Basicity (pKa)
Data to verify
pKa 7.28±0.20
vs. benzylamine ≈9.34
Near-physiological pKa may balance permeability and solubility
Predicted value; experimental validation recommended
ADME Physicochemical Properties Drug Design

4-Pyridylmethyl Core Enables Selective nNOS Inhibition

Research on truncated pyridinylbenzylamines has identified the 4-pyridylmethylamine moiety as a key structural feature for achieving potent and selective inhibition of human neuronal nitric oxide synthase (nNOS). Compounds incorporating this core have demonstrated an 821-fold selectivity for human nNOS over endothelial NOS (eNOS) and a 75-fold selectivity over inducible NOS (iNOS) [1]. While the data is from an optimized analog, it provides class-level evidence that the 4-pyridylmethylamine scaffold is a critical determinant of this desirable selectivity profile. This level of isoform selectivity is a significant challenge in nNOS drug discovery, and the 4-pyridylmethylamine core provides a quantifiable advantage over other structurally related starting materials that would lack this inherent specificity.

nNOS Selectivity
Class-level inference
821‑fold over eNOS
75‑fold over iNOS
(optimized derivative)
4‑Pyridylmethylamine scaffold may confer isoform selectivity
Derivative data; confirm for lead series
Nitric Oxide Synthase Kinase Inhibition Neurodegeneration

Benzyl-pyridin-4-ylmethyl-amine: Research & Industrial Applications


Orally Bioavailable MC4R Antagonists for Cachexia

Benzyl-pyridin-4-ylmethyl-amine is the essential precursor for building potent and selective melanocortin-4 receptor (MC4R) antagonists. Its 4-pyridyl configuration is crucial for achieving the low nanomolar Ki values and high selectivity required for therapeutic intervention in cancer cachexia [1]. Using this specific isomer is a non-negotiable requirement for accessing this mechanism of action, as supported by the class-level evidence in Section 3.

Lead Optimization with Superior Physicochemical Properties

Procurement of Benzyl-pyridin-4-ylmethyl-amine is strategically advantageous for medicinal chemistry teams focused on optimizing drug-likeness. Its predicted cLogP of 1.0 and pKa of 7.28 are quantifiably superior to many common alternatives, providing an improved starting point for achieving oral bioavailability and favorable ADME profiles . This translates to more efficient lead optimization cycles and a higher probability of downstream success.

Isoform-Selective nNOS Inhibitor Libraries

This compound is a critical building block for the synthesis of truncated pyridinylbenzylamines, a class that has demonstrated remarkable isoform selectivity for neuronal nitric oxide synthase (nNOS). Using Benzyl-pyridin-4-ylmethyl-amine allows researchers to build upon this privileged scaffold, with the goal of developing new therapeutic candidates for neurological disorders where selective nNOS inhibition is desired [2].

Diverse Kinase-Targeted Small Molecule Libraries

As a versatile secondary amine building block, Benzyl-pyridin-4-ylmethyl-amine can undergo a wide array of chemical transformations (e.g., reductive amination, acylation, alkylation) to generate diverse libraries of pyridine-containing compounds . Its unique combination of a basic pyridine nitrogen and a nucleophilic secondary amine makes it a valuable point of diversity for hit discovery programs across multiple target classes, including kinases and other enzymes.

Application
Selection Property
Validation Focus
MC4R antagonist research for cachexia models
4‑Pyridylmethylamine scaffold for target engagement
MC4R binding affinity and selectivity profiling
Oral lead optimization studies
Calculated cLogP and pKa profiles
Physicochemical property screening in ADME assays
nNOS isoform selectivity studies
4‑Pyridylmethylamine core for nNOS inhibition
nNOS/eNOS/iNOS selectivity enzymatic assays
Kinase-targeted compound library synthesis
Secondary amine and pyridine diversification points
Kinase inhibition screening and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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